molecular formula C11H14F2O4S B8443726 (2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate CAS No. 1380308-41-7

(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate

Cat. No.: B8443726
CAS No.: 1380308-41-7
M. Wt: 280.29 g/mol
InChI Key: DLQXIBVYIIRRMT-UHFFFAOYSA-N
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Description

(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate is a chemical compound with the molecular formula C10H12F2O4S It is an ester derivative of methanesulfonic acid, featuring a benzyloxy group and two fluorine atoms on the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester typically involves the esterification of methanesulfonic acid with 3-benzyloxy-2,2-difluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The benzyloxy group and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to interact with specific enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid methyl ester: A simpler ester with a single methyl group instead of the benzyloxy group.

    Methanesulfonic acid ethyl ester: Similar to the methyl ester but with an ethyl group.

    Methanesulfonic acid 2,2-difluoropropyl ester: Lacks the benzyloxy group but retains the difluoropropyl moiety.

Uniqueness

(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate is unique due to the presence of both the benzyloxy group and the difluoropropyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1380308-41-7

Molecular Formula

C11H14F2O4S

Molecular Weight

280.29 g/mol

IUPAC Name

(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate

InChI

InChI=1S/C11H14F2O4S/c1-18(14,15)17-9-11(12,13)8-16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

DLQXIBVYIIRRMT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(COCC1=CC=CC=C1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-2,2-difluoropropan-1-ol (Compound 59H, 202 mg, 1 mmol) and methanesulfonyl chloride in DCM (3 mL) was cooled to 0° C. and treated with Et3N (0.28 mL, 2 mmol). The reaction mixture was allowed to warm at RT. After 12 h, the reaction mixture was diluted with DCM (5 mL) and washed with aq. K2CO3 (4×5 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give 220 mg (82%) of the title compound as yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.37-7.33 (m, 5H), 4.62 (s, 2H), 4.47 (t, J=12.4 Hz, 2H), 3.74 (t, J=12.4 Hz, 2H), 3.05 (s, 3H).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
82%

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